
methyl 1-cyanocycloheptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-cyanocycloheptane-1-carboxylate (MCC) is a compound of interest to the scientific community due to its unique properties and potential applications. MCC is a colorless, odorless, and crystalline solid, with a melting point of about 150°C. It is soluble in water and polar organic solvents, and has a low vapor pressure. MCC is a cyclic compound containing two nitrogen atoms, two oxygen atoms, and seven carbon atoms, and is a member of the family of cyanocycloheptane carboxylates.
Wissenschaftliche Forschungsanwendungen
Methyl 1-cyanocycloheptane-1-carboxylate has many potential applications in scientific research. It has been studied for its potential as a drug delivery system, as a stabilizer for proteins, and as an inhibitor of enzymes. In addition, this compound has been investigated for its potential as a chelating agent, a catalyst, and an antioxidant. It has also been studied for its potential to inhibit the growth of bacteria and fungi. Furthermore, this compound has been used in the synthesis of other compounds, such as polymers and oligomers.
Wirkmechanismus
Methyl 1-cyanocycloheptane-1-carboxylate acts as a chelating agent, binding to metal ions such as calcium, magnesium, and iron. This binding prevents the metal ions from participating in chemical reactions, and can thus inhibit the activity of enzymes and other proteins. This compound also acts as an antioxidant, scavenging free radicals and preventing them from damaging cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and other proteins, as well as inhibit the growth of bacteria and fungi. In addition, this compound has been studied for its potential to reduce inflammation and oxidative stress, as well as its potential to act as an antioxidant.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-cyanocycloheptane-1-carboxylate has several advantages for use in laboratory experiments. It is a colorless, odorless, and crystalline solid with a low vapor pressure, making it easy to handle and store. It is also soluble in water and polar organic solvents, making it easy to use in a variety of experiments. Furthermore, this compound has been studied for its potential as a drug delivery system, a stabilizer for proteins, and an inhibitor of enzymes, making it a useful tool for a variety of experiments. However, this compound is also limited in its use in laboratory experiments due to its instability at high temperatures and its potential to react with other compounds.
Zukünftige Richtungen
Methyl 1-cyanocycloheptane-1-carboxylate has a wide range of potential applications and future directions. It could be used in the development of new drugs and drug delivery systems, as well as in the development of new catalysts, chelating agents, and antioxidants. In addition, this compound could be used in the development of new polymers and oligomers, as well as in the development of new materials for use in various industries. Furthermore, this compound could be used in the development of new methods for the detection and treatment of various diseases and disorders.
Synthesemethoden
Methyl 1-cyanocycloheptane-1-carboxylate can be synthesized in a variety of ways, including a multi-step synthesis process involving the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide in methanol. This reaction produces the desired product, this compound, as well as other byproducts. Other methods of synthesis include the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide in ethanol, and the reaction of methyl 1-cyano-2-methylcycloheptane-1-carboxylate with sodium hydroxide and isopropanol.
Eigenschaften
IUPAC Name |
methyl 1-cyanocycloheptane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-13-9(12)10(8-11)6-4-2-3-5-7-10/h2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQNOIWXHRYGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

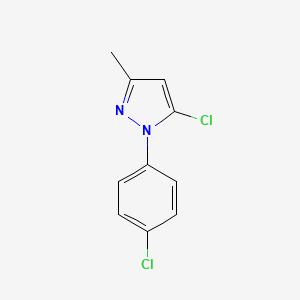



![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)
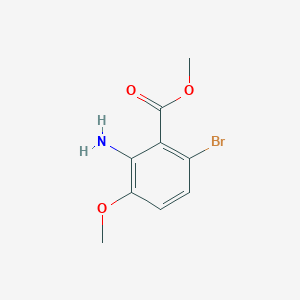
![(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid](/img/structure/B6616444.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)
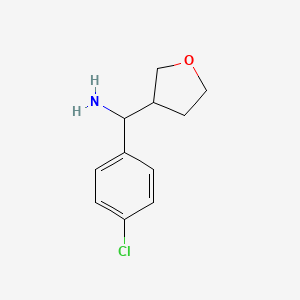
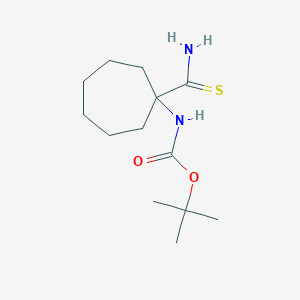
![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)
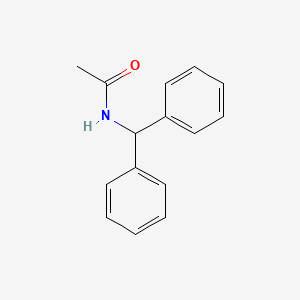
![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)